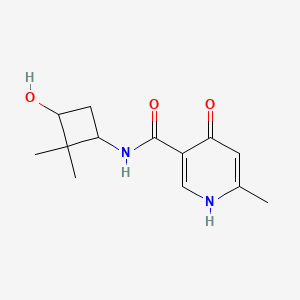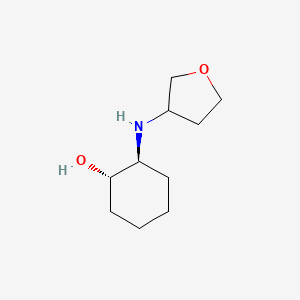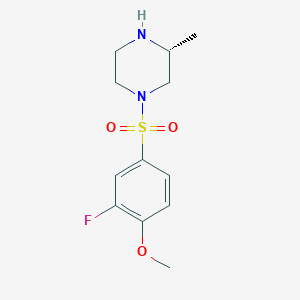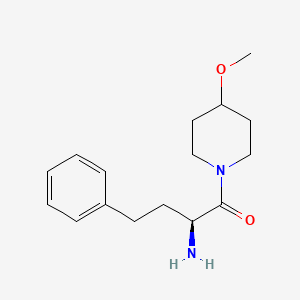![molecular formula C10H19NO3 B6632752 N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide, commonly known as O-butyryl-L-threonine-N-carboxy anhydride (Boc-L-Thr(ocb)) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Boc-L-Thr(ocb) is a derivative of L-threonine, an essential amino acid that is involved in many physiological processes in the human body.
Mécanisme D'action
The mechanism of action of Boc-L-Thr(ocb) involves the inhibition of enzyme activity by binding to the active site of the enzyme. The hydroxyl group of Boc-L-Thr(ocb) forms hydrogen bonds with the amino acid residues in the active site of the enzyme, leading to the disruption of the enzyme-substrate interaction. This results in the inhibition of enzyme activity and the prevention of the pathological process associated with the enzyme.
Biochemical and Physiological Effects:
Boc-L-Thr(ocb) has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of the immune system. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-L-Thr(ocb) has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It can be easily synthesized using standard laboratory techniques and is stable under various conditions, making it suitable for use in various assays. However, Boc-L-Thr(ocb) also has some limitations, including its cost and toxicity. It is relatively expensive to synthesize, and its toxicity may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of Boc-L-Thr(ocb) in scientific research. One direction is the development of Boc-L-Thr(ocb)-based inhibitors for various enzymes, including cancer-associated enzymes, such as matrix metalloproteases. Another direction is the use of Boc-L-Thr(ocb) as a building block for the synthesis of novel peptides with potential applications in drug discovery and development. Additionally, the use of Boc-L-Thr(ocb) as a modulator of the immune system and its anti-inflammatory and antioxidant properties may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
Boc-L-Thr(ocb) can be synthesized through a multi-step process involving the protection of the hydroxyl group of L-threonine, followed by the activation of the carboxylic acid group, and finally, the reaction with an amine. The detailed synthesis method is beyond the scope of this paper, but it involves the use of various reagents and catalysts, such as N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and tert-butyloxycarbonyl (Boc) protecting group.
Applications De Recherche Scientifique
Boc-L-Thr(ocb) has been used in scientific research for various applications, including drug discovery and development, peptide synthesis, and enzyme inhibition studies. It has been shown to inhibit the activity of various enzymes, such as serine proteases, cysteine proteases, and metalloproteases, which are involved in many pathological conditions, including cancer, inflammation, and neurodegenerative diseases. Boc-L-Thr(ocb) has also been used as a building block for the synthesis of various peptides, including antimicrobial peptides, which have potential applications in the treatment of infectious diseases.
Propriétés
IUPAC Name |
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-8(7-12)11-10(13)9-5-3-4-6-14-9/h8-9,12H,2-7H2,1H3,(H,11,13)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWYYAKLJUZRNJ-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)C1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)


![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)


![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)
![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)
